REACTION_CXSMILES
|
CC1C2C(=CC=C(C=O)C=2)NC=1.[Cl-].C(OC([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C(OCC)=O)C.CN(C)C(=N)N(C)C.[CH2:50]([O:52][C:53](=[O:69])/[C:54](/[O:66][CH2:67][CH3:68])=[CH:55]/[C:56]1[CH:57]=[C:58]2[C:62](=[CH:63][CH:64]=1)[NH:61][CH:60]=[C:59]2[CH3:65])[CH3:51]>ClCCl>[CH2:50]([O:52][C:53](=[O:69])[CH:54]([O:66][CH2:67][CH3:68])[CH2:55][C:56]1[CH:57]=[C:58]2[C:62](=[CH:63][CH:64]=1)[NH:61][CH:60]=[C:59]2[CH3:65])[CH3:51] |f:1.2|
|
Name
|
1a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CNC2=CC=C(C=C12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)OC(C(=O)OCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(N(C)C)=N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(/C(=C/C=1C=C2C(=CNC2=CC1)C)/OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC=1C=C2C(=CNC2=CC1)C)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |